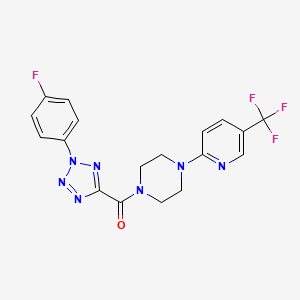

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-fluorophenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F4N7O/c19-13-2-4-14(5-3-13)29-25-16(24-26-29)17(30)28-9-7-27(8-10-28)15-6-1-12(11-23-15)18(20,21)22/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYNAAKSKZRIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target theMonoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.

Mode of Action

Analogous compounds have been shown to inhibit magl in a competitive mode with respect to the 2-ag substrate. This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2.

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound may affect the endocannabinoid system by inhibiting the degradation of 2-ag, leading to its elevation. This could indirectly lead to CB1 occupancy by raising 2-AG levels, and potentially raise norepinephrine levels in the cortex.

Biological Activity

The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a novel tetrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by various studies and data.

1. Antimicrobial Activity

Tetrazole derivatives are known for their antimicrobial properties. In various studies, compounds similar to the target compound have demonstrated significant antibacterial activity against various strains of bacteria.

- Study Findings :

- A derivative of tetrazole showed MIC values ranging from 0.25 µg/mL to 4 µg/mL against standard bacterial strains, outperforming Ciprofloxacin in some cases .

- Another study reported that tetrazole derivatives exhibited good anti-biofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, with IC50 values as low as 0.9 µM .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tetrazole Derivative | S. epidermidis | 2 |

| Tetrazole Derivative | P. aeruginosa | 0.9 |

| Ciprofloxacin | Various strains | 4 |

2. Anticancer Activity

Research indicates that tetrazole-containing compounds exhibit promising anticancer properties.

- Case Studies :

- In vitro tests have shown that certain tetrazole derivatives have cytotoxic effects on cancer cell lines such as HepG2 and SGC-7901, with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

- The structural activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxicity by increasing interaction with cancer cell targets .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Tetrazole Derivative | HepG2 | <10 |

| Tetrazole Derivative | SGC-7901 | <10 |

| Doxorubicin | HepG2 | >100 |

The biological activity of tetrazoles is often attributed to their ability to interact with biological targets through multiple mechanisms, including:

- Enzyme Inhibition : Some tetrazoles inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Compounds may act as modulators of receptors involved in cancer progression or microbial resistance mechanisms.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Neurological Disorders: This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions. Its structural features enhance drug efficacy and specificity, making it a valuable candidate for further development in this area .

- GlyT1 Inhibition: Research has shown that related compounds targeting the GlyT1 transporter can improve treatment outcomes for schizophrenia. The optimization of similar tetrazole derivatives has led to the discovery of potent inhibitors that exhibit beneficial effects in clinical trials .

Case Study:

A recent study highlighted the synthesis of a tetrazole-based compound that demonstrated significant inhibition of the GlyT1 transporter, leading to improved cognitive function in patients with schizophrenia during phase II clinical trials. This underscores the compound's potential therapeutic applications in mental health .

Agricultural Chemicals

Key Applications:

- Pesticide Formulation: The compound is utilized in developing agrochemicals, providing effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its fluorinated structure contributes to enhanced biological activity and stability in agricultural formulations .

Data Table:

| Application Area | Compound Role | Benefits |

|---|---|---|

| Agricultural Chemicals | Active ingredient in pesticides | Reduced environmental toxicity; improved efficacy |

Material Science

Key Applications:

- Polymer Formulations: The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant for producing durable materials used in various industrial applications .

Data Table:

| Material Property | Improvement Mechanism | Resulting Applications |

|---|---|---|

| Thermal Stability | Cross-linking with polymers | High-performance materials for construction |

| Mechanical Properties | Reinforcement | Durable components in automotive industries |

Analytical Chemistry

Key Applications:

- Reagent Use: The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. This application is critical for quality control processes across multiple industries, including pharmaceuticals and food safety .

Case Study:

In a quality control setting, the use of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone as a reagent has been shown to improve the sensitivity and specificity of assays designed to detect contaminants in pharmaceutical products.

Q & A

Q. How can researchers optimize the synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone?

- Methodological Answer : Synthesis optimization requires multi-step protocols, including coupling reactions between tetrazole and piperazine derivatives. Key steps involve:

- Catalysts : Use palladium-based catalysts for cross-coupling reactions to improve yield (e.g., Suzuki-Miyaura coupling for aromatic rings) .

- Reaction Conditions : Maintain temperatures between 60–100°C and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Employ column chromatography or recrystallization with solvents like ethanol/DMF to isolate intermediates .

- Monitoring : Track reaction progress via TLC (Rf values) and confirm purity using HPLC (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine carbons at δ 45–55 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ≈ 463.12 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and tetrazole (N-H bend ~1500 cm⁻¹) functional groups .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Selectivity : Compare activity against related compounds (e.g., pyrazole or tetrazole analogs) to establish baseline efficacy .

Advanced Research Questions

Q. How can researchers elucidate reaction mechanisms during synthesis?

- Methodological Answer :

- Kinetic Studies : Vary reactant concentrations and monitor rates via UV-Vis spectroscopy to infer mechanism (e.g., SN2 vs. radical pathways) .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track bond formation/cleavage in methanone or tetrazole groups .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Substituent Variation : Modify fluorophenyl (e.g., Cl/CH₃ substitution) or pyridine (e.g., CF₃ vs. OCH₃) groups to assess activity shifts .

-

Bioisosteric Replacement : Replace tetrazole with triazole or pyrazole rings to evaluate pharmacokinetic improvements .

-

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

Substituent Modification Biological Impact Reference Fluorophenyl → Chlorophenyl Increased cytotoxicity CF₃ (pyridine) → OCH₃ Reduced metabolic clearance

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors .

- Dose-Response Curves : Validate IC₅₀ values across 5–10 concentrations to ensure reproducibility .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., dopamine D2 or serotonin 5-HT2A) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with tetrazole N-atoms) .

Q. How to evaluate compound stability under varying storage and physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (UV), and pH extremes (1–13) to identify degradation pathways .

- LC-MS Analysis : Detect degradation products (e.g., hydrolyzed methanone or oxidized pyridine) .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.